3,5-Bis(aminomethyl)benzoic acid dihydrochloride
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Overview
Description
3,5-Bis(aminomethyl)benzoic acid dihydrochloride is an organic compound with the molecular formula C9H14Cl2N2O2. It is a derivative of benzoic acid, characterized by the presence of two aminomethyl groups at the 3 and 5 positions on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride typically involves the reaction of 3,5-diformylbenzoic acid with ammonia or an amine source under controlled conditions. The reaction proceeds through the formation of intermediate imines, which are subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction parameters, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(aminomethyl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Bis(aminomethyl)benzoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to modulate the activity of key enzymes and proteins involved in various cellular processes.
Comparison with Similar Compounds
- 3,5-Diaminobenzoic acid
- 3,5-Diformylbenzoic acid
- 3,5-Dinitrobenzoic acid
Comparison: Compared to similar compounds, 3,5-Bis(aminomethyl)benzoic acid dihydrochloride is unique due to the presence of two aminomethyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable tool in scientific research.
Properties
IUPAC Name |
3,5-bis(aminomethyl)benzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-4-6-1-7(5-11)3-8(2-6)9(12)13;;/h1-3H,4-5,10-11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJBHQXEYLPXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)C(=O)O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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